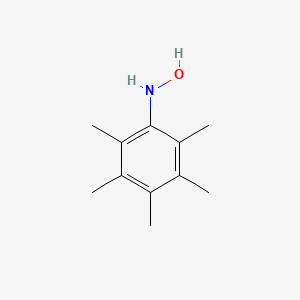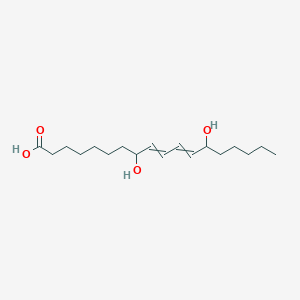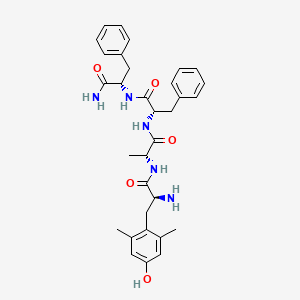![molecular formula C30H57ClSn B14262025 chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two cyclohexyl groups, each with specific stereochemistry, bonded to a central tin atom along with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane typically involves the reaction of tin tetrachloride with the appropriate cyclohexyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is usually refluxed in an organic solvent such as toluene or hexane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the stereochemistry of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in anhydrous conditions.
Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Formation of organotin alkoxides or amines.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Applications De Recherche Scientifique
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzymes or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-n-butyltin chloride: Another organotin compound with different alkyl groups.
Di-n-octyltin dichloride: Features two octyl groups instead of cyclohexyl groups.
Tetraphenyltin: Contains four phenyl groups bonded to tin.
Uniqueness
Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is unique due to its specific stereochemistry and the presence of cyclohexyl groups. This stereochemistry can influence its reactivity and interactions with other molecules, making it distinct from other organotin compounds.
Propriétés
Formule moléculaire |
C30H57ClSn |
|---|---|
Poids moléculaire |
571.9 g/mol |
Nom IUPAC |
chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane |
InChI |
InChI=1S/3C10H19.ClH.Sn/c3*1-8(2)10-6-4-9(3)5-7-10;;/h3*6,8-10H,4-5,7H2,1-3H3;1H;/q;;;;+1/p-1/t9-,10+;2*9-,10-;;/m000../s1 |
Clé InChI |
KRQBWVGIKRMSRD-MJFNXERZSA-M |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)[Sn]([C@@H]2C[C@@H](CC[C@H]2C(C)C)C)([C@@H]3C[C@@H](CC[C@@H]3C(C)C)C)Cl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)[Sn](C2CC(CCC2C(C)C)C)(C3CC(CCC3C(C)C)C)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)





![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)



![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

